
2,6-difluoro-N-(4-iodophenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H8F2INO. It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and an iodine atom at the 4 position of the phenyl group attached to the amide nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-iodophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-difluoro-N-(4-azidophenyl)benzamide .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that 2,6-difluoro-N-(4-iodophenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies suggest interference with the cell cycle, particularly inducing G1 or G2/M phase arrest.
The following table summarizes the anticancer activity of this compound against different cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 3.84 ± 0.54 | Induces apoptosis and cell cycle arrest |
A549 | 6.6 ± 0.6 | Triggers intrinsic apoptotic pathways |
MCF-7 | 11.46 ± 2.45 | Cell cycle disruption |
HT-29 | 13.73 ± 2.32 | Apoptosis induction |
Case Studies :
- HepG2 Cell Line Study : Treatment with this compound resulted in a significant decrease in cell viability, linked to apoptosis induction.
- A549 Lung Cancer Study : Demonstrated significant inhibition of A549 cell proliferation, highlighting the role of intrinsic apoptotic pathways.
- MCF-7 Breast Cancer Study : Showed moderate potency against breast cancer cells, suggesting potential therapeutic use.
Biological Research
The compound is also investigated for its interactions with biological targets such as receptors and enzymes. Its unique halogen substituents may enhance binding affinity and selectivity towards specific molecular targets, making it a candidate for further exploration in drug development.
Materials Science
In addition to its biological applications, this compound can serve as a building block in organic synthesis for the preparation of more complex molecules. Its fluorine and iodine atoms can impart unique properties to materials developed from it, potentially leading to innovations in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-(4-bromophenyl)benzamide
- 2,6-Difluoro-N-(4-chlorophenyl)benzamide
- 2,6-Difluoro-N-(4-methylphenyl)benzamide
Uniqueness
2,6-Difluoro-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs with different halogens or substituents. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .
Biological Activity
2,6-Difluoro-N-(4-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H9F2I N
- Molecular Weight : 326.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes.
-
Histone Deacetylase Inhibition :
- HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and reduced gene expression. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression and apoptosis.
- In vitro studies have shown that compounds similar to this compound exhibit significant HDAC inhibitory activity, leading to increased acetylation of histones and modulation of gene expression in cancer cells .
- Protein Interaction :
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that the compound significantly reduced cell viability in prostate cancer cells through the inhibition of MAPK signaling pathways .
- Cell Lines Tested : MOLT4 (T-cell leukemia), prostate cancer cell lines.
Antimicrobial Activity
Preliminary bioassays have suggested that derivatives of benzamides, including this compound, may possess antimicrobial properties.
- Fungicidal Activity : Compounds related to this structure have shown promising results against fungal pathogens, indicating potential applications in agricultural settings .
Data Table: Biological Activities
Properties
IUPAC Name |
2,6-difluoro-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUGTULHFQATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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